molecular formula C17H21NO B1683613 4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one CAS No. 46971-49-7

4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one

Cat. No.: B1683613
CAS No.: 46971-49-7
M. Wt: 255.35 g/mol
InChI Key: WBOBBFXICHVHHM-UHFFFAOYSA-N
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Description

YG-19-256 is a biochemical compound known for its anticonvulsant properties. It is chemically identified as 4-(1,3,4,9b-tetrahydro-5-methyl-2H-indeno[1,2-c]pyridine-2-yl)-2-butanone methane sulphonate . This compound has been studied for its potential in treating epilepsy and other neurological disorders.

Chemical Reactions Analysis

YG-19-256 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

YG-19-256 has been extensively studied for its anticonvulsant properties. It has shown efficacy in reducing photically-induced myoclonic responses in baboons without causing acute neurological toxicity This makes it a promising candidate for the treatment of epilepsy and other seizure disorders

Mechanism of Action

The mechanism of action of YG-19-256 involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter release and inhibit abnormal neuronal firing, thereby reducing seizure activity . The exact pathways and molecular targets are still under investigation, but its efficacy in animal models suggests a significant impact on the central nervous system.

Comparison with Similar Compounds

YG-19-256 is unique compared to other anticonvulsant compounds such as diphenylhydantoin and carbamazepine. While these compounds are effective in both rodents and primates, they often produce marked neurological toxicity at doses that block seizures . In contrast, YG-19-256 has shown higher potency as an anticonvulsant in primates with minimal acute neurological toxicity . Similar compounds include:

  • Diphenylhydantoin
  • Carbamazepine
  • Valproic acid

These compounds share some anticonvulsant properties but differ in their chemical structure and toxicity profiles.

Properties

CAS No.

46971-49-7

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

4-(5-methyl-1,3,4,9b-tetrahydroindeno[1,2-c]pyridin-2-yl)butan-2-one

InChI

InChI=1S/C17H21NO/c1-12(19)7-9-18-10-8-15-13(2)14-5-3-4-6-16(14)17(15)11-18/h3-6,17H,7-11H2,1-2H3

InChI Key

WBOBBFXICHVHHM-UHFFFAOYSA-N

SMILES

CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C

Canonical SMILES

CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YG 19-256
YG-19-256

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Reactant of Route 3
Reactant of Route 3
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Reactant of Route 4
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Reactant of Route 5
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Reactant of Route 6
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one

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